molecular formula C14H15Cl2N5OS B13360970 N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide

Cat. No.: B13360970
M. Wt: 372.3 g/mol
InChI Key: SNMDAKILXXRKQB-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide is a complex organic compound that features a cyano group, a triazolopyridine moiety, and a thioacetamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

Molecular Formula

C14H15Cl2N5OS

Molecular Weight

372.3 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15Cl2N5OS/c1-8(2)14(3,7-17)18-11(22)6-23-13-20-19-12-10(16)4-9(15)5-21(12)13/h4-5,8H,6H2,1-3H3,(H,18,22)

InChI Key

SNMDAKILXXRKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C2N1C=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the thioacetamide group and the cyano group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazolopyridine derivatives or thioacetamide-containing molecules. Examples could be:

  • N-(2-Cyano-3-methylbutan-2-yl)-2-((6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)propionamide

Uniqueness

The uniqueness of N-(2-Cyano-3-methylbutan-2-yl)-2-((6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈Cl₂N₂O₂S
  • CAS Number : 115852-48-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the introduction of the cyano group and the formation of the triazole moiety. Specific methodologies can vary but often utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For example, derivatives containing triazole rings have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These results suggest that modifications in the structure can enhance efficacy against specific cancer types .

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have demonstrated antimicrobial effects. Studies have shown that certain derivatives exhibit strong antibacterial activity against various pathogens:

PathogenInhibition Rate (%)
Escherichia coli>70%
Staphylococcus aureus>80%

This broad-spectrum activity underscores the potential for development into effective antimicrobial agents .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Interaction : Many triazole-containing compounds interact with DNA by binding to the minor groove, which can inhibit replication and transcription processes.
  • Enzyme Inhibition : The presence of specific functional groups allows for interaction with key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Lung Cancer Cells : A recent study evaluated a series of triazole derivatives against lung cancer cells using both 2D and 3D culture models. The results indicated that certain modifications led to enhanced cytotoxicity in 3D models compared to traditional 2D assays .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The findings revealed that some compounds achieved over 80% inhibition rates at low concentrations .

Q & A

Q. What are the reliable synthetic routes for preparing N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a chloroacetamide precursor with a thiol-containing triazolopyridine derivative under basic conditions. For example:

  • Reflux with sodium acetate : A mixture of 2-chloro-N-(4-chlorophenyl)acetamide and the triazolopyridine thiol derivative in ethanol, heated under reflux with sodium acetate, yields the target compound after recrystallization (85% yield) .
  • Anhydrous conditions : Using anhydrous K₂CO₃ in acetone with chloroacetanilide derivatives facilitates efficient sulfur bond formation at room temperature (68–74% yield) .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • Mass spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) confirms molecular weight and fragmentation patterns, as demonstrated in studies on structurally related acetamides .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify substituent positions, particularly the cyano group, sulfanyl linkage, and dichloro-triazolopyridine moiety .
  • Infrared (IR) spectroscopy : Validates functional groups like C≡N (2250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

Q. What methodologies are recommended for initial biological evaluation of this compound?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) due to the triazolopyridine scaffold’s potential interaction with ATP-binding pockets .
  • Cytotoxicity profiling : Use cell viability assays (e.g., MTT) on mammalian cell lines to assess preliminary toxicity .
  • Structure-activity relationship (SAR) : Compare activity with analogs lacking the cyano or sulfanyl groups to identify critical pharmacophores .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Design of Experiments (DoE) : Apply statistical modeling to optimize variables like temperature, solvent polarity, and reaction time. Flow-chemistry systems enable precise control over parameters such as residence time and mixing efficiency .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-dioxane mixtures to enhance purity .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Systematic parameter variation : Replicate experiments under controlled conditions (e.g., pH, solvent, temperature) to isolate confounding factors .
  • Multi-method validation : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) .
  • Analytical consistency : Ensure batch-to-batch consistency via HPLC purity checks (>95%) and spectral fingerprinting .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to triazolopyridine-recognizing targets (e.g., kinases) using software like AutoDock or Schrödinger .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess reactivity of the sulfanyl and cyano groups .
  • MD simulations : Model stability of ligand-target complexes over nanosecond timescales to prioritize in vitro testing .

Q. What is the role of the dichloro and sulfanyl substituents in modulating the compound’s properties?

  • Electron-withdrawing effects : The dichloro groups enhance electrophilicity of the triazolopyridine ring, potentially improving target binding .
  • Sulfur-mediated reactivity : The sulfanyl group participates in redox reactions and hydrogen bonding, influencing solubility and metabolic stability .
  • Steric effects : Substituents at the 1,2-dimethylpropyl position may alter conformational flexibility and bioavailability .

Q. Which advanced analytical techniques are critical for studying degradation pathways?

  • High-resolution LC-MS/MS : Identify degradation products (e.g., oxidation of sulfanyl to sulfone) .
  • X-ray crystallography : Resolve structural changes in degraded crystals to pinpoint instability sites .
  • Stability studies : Conduct accelerated aging under varied pH and temperature conditions to model shelf-life .

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